In-Depth Technical Guide to the Synthesis of Ozagrel Impurity III
In-Depth Technical Guide to the Synthesis of Ozagrel Impurity III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ozagrel Impurity III, a known process-related impurity in the manufacturing of the antiplatelet agent Ozagrel. The proposed synthesis is based on established organophosphorus chemistry, specifically the Horner-Wadsworth-Emmons reaction, a widely utilized method for the stereoselective formation of alkenes.
Understanding Ozagrel Impurity III
Ozagrel Impurity III has been identified as ethyl 4-(p-tolyl)but-2-enoate. Its formation is likely due to the presence of impurities in the starting materials or side reactions occurring during the synthesis of the Ozagrel active pharmaceutical ingredient (API). A thorough understanding of its synthesis is crucial for the development of effective control strategies in the manufacturing process.
Chemical Structure:
-
Systematic Name: ethyl (E)-4-(4-methylphenyl)but-2-enoate
-
CAS Number: 209334-21-4
-
Molecular Formula: C₁₃H₁₆O₂
-
Molecular Weight: 204.26 g/mol
Proposed Synthesis Pathway: The Horner-Wadsworth-Emmons Reaction
The most probable synthetic route to Ozagrel Impurity III is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion to yield an alkene. For the synthesis of Ozagrel Impurity III, the key precursors are p-tolylacetaldehyde and triethyl phosphonoacetate . The presence of p-tolylacetaldehyde as an impurity in the p-tolualdehyde starting material used for Ozagrel synthesis is a likely origin of this impurity.
The HWE reaction is favored for its generally high yields and the stereoselective formation of the (E)-alkene, which corresponds to the geometry of Ozagrel Impurity III.
Reaction Scheme:
The overall reaction can be depicted as follows:
-
Deprotonation of the phosphonate: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of triethyl phosphonoacetate, forming a stabilized phosphonate carbanion.
-
Nucleophilic addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of p-tolylacetaldehyde.
-
Formation of the oxaphosphetane intermediate: This addition leads to a betaine intermediate, which rapidly rearranges to a cyclic oxaphosphetane.
-
Elimination to form the alkene: The oxaphosphetane intermediate collapses, yielding the desired (E)-alkene (Ozagrel Impurity III) and a water-soluble phosphate byproduct.
Below is a DOT script for the visualization of this proposed signaling pathway.
Quantitative Data
The following table summarizes the key quantitative parameters for the proposed synthesis of Ozagrel Impurity III. The data is based on typical yields and conditions for Horner-Wadsworth-Emmons reactions of similar substrates.
| Parameter | Value |
| Reactants | |
| p-Tolylacetaldehyde | 1.0 equivalent |
| Triethyl phosphonoacetate | 1.1 equivalents |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
| Product Purity (after chromatography) | >98% |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of Ozagrel Impurity III via the Horner-Wadsworth-Emmons reaction.
Materials:
-
p-Tolylacetaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of p-tolylacetaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Ozagrel Impurity III.
-
Characterization:
The structure and purity of the synthesized Ozagrel Impurity III should be confirmed by standard analytical techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
This detailed guide provides a robust framework for the synthesis and understanding of Ozagrel Impurity III. For drug development professionals, this information is critical for establishing appropriate control measures, ensuring the quality and safety of the final Ozagrel drug product.
